molecular formula C14H12N2OS2 B1269417 3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 132605-28-8

3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B1269417
CAS No.: 132605-28-8
M. Wt: 288.4 g/mol
InChI Key: KJXBXAGTUNSNBE-UHFFFAOYSA-N
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Description

3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one, also known as 3-ethyl-2-mercapto-5-phenyl-thieno[2,3-d]pyrimidine-4-one, is a heterocyclic compound with a thienopyrimidine core. It is a synthetic compound that has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. This compound has been investigated for its ability to act as a substrate for various enzymes, its potential to be used as a therapeutic agent, and its ability to interact with other molecules in the body.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Derivatives: Various derivatives of 3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one have been synthesized for their potential biological activities. These include bioactive compounds with anti-inflammatory, CNS depressant, and antimicrobial properties (Ashalatha et al., 2007).
  • Pharmacological Screening: The compound has been used to synthesize thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters, which were evaluated for analgesic, anti-inflammatory, and anticonvulsant activities (Devani et al., 1976).
  • Anticancer Activity: Some derivatives of 3-Ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant potential in cancer treatment (Mavrova et al., 2016).
  • Analgesic and Anti-Inflammatory Agents: Novel 2-mercapto-3-(substituted amino)-5,6,7,8-tetrahydro-3H-benzo(4,5)thieno(2,3-d)pyrimidin-4-ones derived from this compound have shown significant analgesic and anti-inflammatory activity (Alagarsamy et al., 2007).

Synthesis Techniques and Chemical Properties

  • Catalytic Four-Component Reaction: A green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including variants of the compound , was reported. This method is characterized by reduced catalyst loading and easy purification (Shi et al., 2018).
  • Microwave Assisted Synthesis: Microwave irradiation has been utilized for the synthesis of novel derivatives, providing an efficient and rapid synthesis method (Prasad et al., 2007).

Properties

IUPAC Name

3-ethyl-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-2-16-13(17)11-10(9-6-4-3-5-7-9)8-19-12(11)15-14(16)18/h3-8H,2H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXBXAGTUNSNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157668
Record name Thieno(2,3-d)pyrimidin-4(1H)-one, 2,3-dihydro-3-ethyl-5-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132605-28-8
Record name Thieno(2,3-d)pyrimidin-4(1H)-one, 2,3-dihydro-3-ethyl-5-phenyl-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132605288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(2,3-d)pyrimidin-4(1H)-one, 2,3-dihydro-3-ethyl-5-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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